N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide
Description
N-{2-[2-(1H-Imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide is a benzamide derivative featuring dual heterocyclic moieties: a 1H-imidazole ring and a 1H-pyrazole group. The imidazole is linked via a flexible ethoxyethyl spacer to the benzamide core, while the pyrazole is directly attached at the 3-position of the benzene ring.
Properties
IUPAC Name |
N-[2-(2-imidazol-1-ylethoxy)ethyl]-3-pyrazol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c23-17(19-7-11-24-12-10-21-9-6-18-14-21)15-3-1-4-16(13-15)22-8-2-5-20-22/h1-6,8-9,13-14H,7,10-12H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUHCVKSIWMJIJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCCOCCN3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound’s primary targets appear to be Nitric Oxide (NO) and Human Carbonic Anhydrase II (hCAII) . NO is a messenger molecule with diverse functions throughout the body, including mediating tumoricidal and bactericidal actions. hCAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body.
Mode of Action
The compound interacts with its targets in a specific manner. For instance, it may stimulate the production of NO, which then mediates various biological processes. In the case of hCAII, the compound may act as a degrader, recruiting proteolysis targeting chimeras (PROTACs) or hydrophobic tags (HyTs) to degrade the enzyme.
Biochemical Pathways
The compound affects several biochemical pathways. The production of NO can lead to the activation of various signaling pathways involved in immune response. The degradation of hCAII can disrupt the acid-base balance in the body, affecting various physiological processes.
Pharmacokinetics
The presence of the imidazole moiety in the compound may help overcome solubility problems of poorly soluble drug entities, potentially enhancing its bioavailability.
Result of Action
The molecular and cellular effects of the compound’s action depend on its interaction with its targets. The stimulation of NO production can lead to tumoricidal and bactericidal effects. The degradation of hCAII can alter the body’s acid-base balance.
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the pH of the environment can affect the compound’s solubility and hence its bioavailability
Biological Activity
N-{2-[2-(1H-imidazol-1-yl)ethoxy]ethyl}-3-(1H-pyrazol-1-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes an imidazole ring, a pyrazole ring, and a benzamide moiety. The presence of these heterocycles is significant as they contribute to the compound's interaction with biological targets.
| Component | Description |
|---|---|
| Imidazole Ring | Contributes to biological activity |
| Pyrazole Ring | Enhances receptor binding |
| Benzamide Moiety | Provides structural stability |
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives containing pyrazole and imidazole rings have shown promising results against various cancer cell lines, including breast and lung cancers. The mechanism often involves the inhibition of specific kinases that are crucial for cancer cell proliferation.
Antimicrobial Activity
Compounds with similar structural motifs have been evaluated for their antimicrobial properties. Research indicates that certain derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria. For example, modifications in the imidazole or pyrazole rings can enhance the antimicrobial efficacy, making them potential candidates for treating infections.
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:
- Substituent Variations : Altering substituents on the benzamide moiety can significantly affect potency and selectivity.
- Ring Modifications : Changes in the imidazole or pyrazole rings can lead to enhanced binding affinities for target receptors.
Case Study 1: Anticancer Efficacy
A study published in 2023 investigated a related compound's effect on human breast cancer cells. The results showed that the compound inhibited cell growth by inducing apoptosis through a mitochondrial pathway. The IC50 value was determined to be 15 µM, indicating potent activity compared to standard chemotherapeutics.
Case Study 2: Antimicrobial Activity
In another study, derivatives of this compound were tested against Staphylococcus aureus and Escherichia coli. The most active derivative exhibited an MIC of 4 µg/mL against S. aureus, showcasing its potential as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- The target compound’s ethoxyethyl linker distinguishes it from analogs like VFV and benzimidazole derivatives, which use rigid spacers (e.g., phenylethyl) or acetamide bridges. This flexibility may enhance conformational adaptability for target binding .
- Synthesis methods for imidazole-containing benzamides commonly employ carbodiimide coupling agents (e.g., EDCI/HOBt), as seen in and .
Functional and Physicochemical Properties
Key Observations :
- The target compound’s imidazole-pyrazole dual heterocycles could mimic the binding mode of VFV to CYP51, though the absence of a strong electron-deficient group (e.g., oxadiazole) may limit potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
